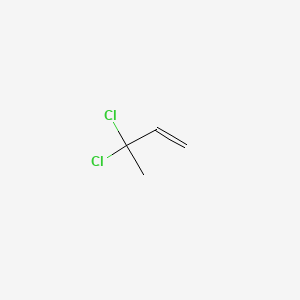

3,3-Dichloro-1-butene

Description

Structure

3D Structure

Properties

CAS No. |

38585-77-2 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.99 g/mol |

IUPAC Name |

3,3-dichlorobut-1-ene |

InChI |

InChI=1S/C4H6Cl2/c1-3-4(2,5)6/h3H,1H2,2H3 |

InChI Key |

DKJAIBUVFONHMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dichloro-1-butene: IUPAC Name, Structure Elucidation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dichloro-1-butene, a halogenated alkene of interest in organic synthesis. Due to a notable lack of available experimental data for this specific isomer, this document focuses on its IUPAC nomenclature, structural elucidation through predicted spectroscopic data, and a plausible synthetic pathway. Comparative data for other dichlorobutene isomers are provided where available to offer context. This guide is intended to serve as a foundational resource for researchers and professionals working with or encountering this compound.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3,3-dichlorobut-1-ene .[1]

The chemical structure is characterized by a four-carbon chain with a double bond between the first and second carbon atoms (C1 and C2) and two chlorine atoms attached to the third carbon atom (C3).

Chemical Structure:

Molecular Formula: C₄H₆Cl₂[1]

SMILES: CC(C=C)(Cl)Cl[1]

InChI: InChI=1S/C4H6Cl2/c1-3-4(2,5)6/h3H,1H2,2H3[1]

**2. Proposed Synthesis Pathway

The proposed mechanism involves the initial addition of hydrogen chloride (HCl) to the triple bond of 3-chloro-1-butyne, following Markovnikov's rule. This would form a vinyl carbocation at the C3 position, which is then attacked by the chloride ion to yield the desired this compound. The initial hydrochlorination of vinylacetylene would likely form 3-chloro-1-butyne as an intermediate.[2][3]

It is important to note that the reaction conditions, including the catalyst and solvent system, would be critical in influencing the regioselectivity of the second HCl addition and minimizing the formation of other isomers such as 1,3-dichloro-2-butene and 3,4-dichloro-1-butene.

Below is a logical workflow diagram for the proposed synthesis of this compound.

References

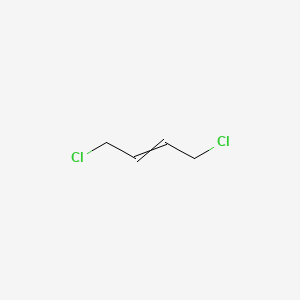

Synthesis of 3,3-Dichloro-1-butene from Butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthesis pathways for 3,4-dichloro-1-butene, a key intermediate in various chemical manufacturing processes, starting from 1,3-butadiene. The synthesis predominantly proceeds through a two-step process: the chlorination of butadiene to produce a mixture of dichlorobutene isomers, followed by the isomerization of the undesired 1,4-dichloro-2-butene to the target compound, 3,4-dichloro-1-butene. This document details the reaction conditions, experimental protocols, and quantitative data associated with these pathways.

Core Synthesis Pathway

The commercial production of 3,4-dichloro-1-butene from butadiene involves two main stages:

-

Chlorination of 1,3-Butadiene: Butadiene is reacted with chlorine to yield a mixture of two primary isomers: 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (both cis and trans forms).[1][2] This reaction can be carried out in either the vapor or liquid phase.

-

Isomerization of 1,4-Dichloro-2-butene: The resulting mixture of dichlorobutenes is then subjected to a catalytic isomerization process. This step is crucial as it converts the 1,4-dichloro-2-butene isomer into the desired 3,4-dichloro-1-butene.[1][2] The lower boiling point of 3,4-dichloro-1-butene (123°C) compared to 1,4-dichloro-2-butene (155°C) allows for its separation and purification via fractional distillation.

Data Presentation: Reaction Parameters

The following tables summarize the key quantitative data for the chlorination and isomerization steps.

Table 1: Chlorination of 1,3-Butadiene

| Parameter | Vapor Phase Chlorination | Liquid Phase Chlorination |

| Temperature | 240-300 °C[3] | 25-100 °C[4] |

| Pressure | Atmospheric | Sufficient to maintain liquid phase |

| Butadiene:Chlorine Molar Ratio | 5:1 to 50:1 (excess butadiene)[5] | At least 3:1[5] |

| Catalyst | Typically non-catalytic (free radical) | Chloride ion sources (e.g., quaternary ammonium chlorides)[4] |

| Yield of Dichlorobutenes | ~91-93%[5] | >91%[4] |

| Ratio of 3,4- to 1,4-isomers | Approximately 40:60[1][2] | Varies with conditions |

| Contact/Residence Time | 0.1 - 12 seconds[6] | 1.5 - 10 minutes[1] |

Table 2: Isomerization of 1,4-Dichloro-2-butene to 3,4-Dichloro-1-butene

| Parameter | Typical Conditions |

| Temperature | 60-120 °C |

| Pressure | 50-300 mm Hg (subatmospheric) |

| Catalyst | Copper salts (e.g., copper(I) chloride, copper naphthenate), Iron complexes (e.g., CpFe(CO)₂X), Fe₂O₃/TiO₂ |

| Catalyst Concentration | 1-15% by weight of dichlorobutene |

| Reaction Time | Varies to reach equilibrium |

Experimental Protocols

The following are detailed experimental protocols for the key synthesis steps, compiled from the available literature. These are intended as a guide for laboratory-scale synthesis.

Protocol 1: Vapor Phase Chlorination of 1,3-Butadiene

Objective: To synthesize a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene via the vapor phase reaction of butadiene and chlorine.

Materials:

-

1,3-Butadiene (gas)

-

Chlorine (gas)

-

Nitrogen (for inerting)

-

Ice/water bath

-

Cold trap (e.g., dry ice/acetone)

Equipment:

-

Gas flow meters

-

Packed bed or tubular reactor (unpacked) made of inert material (e.g., glass, nickel)

-

Heating mantle or furnace for the reactor

-

Condenser

-

Collection flask

Procedure:

-

System Setup and Inerting: Assemble the reactor system, ensuring all connections are secure and leak-proof. Purge the entire system with dry nitrogen gas to remove air and moisture.

-

Preheating: Heat the reactor to the desired temperature, typically in the range of 280-400°C.[6]

-

Reactant Feed: Introduce gaseous 1,3-butadiene and chlorine into the reactor through separate inlets. It is crucial to maintain a significant excess of butadiene to chlorine (molar ratio of at least 10:1) to minimize the formation of higher chlorinated byproducts.[5] The flow rates should be carefully controlled using gas flow meters. For enhanced safety and to moderate the highly exothermic reaction, the chlorine can be diluted with an inert gas like nitrogen.

-

Reaction: The contact time within the reactor is critical and should be kept short, typically between 0.1 and 12 seconds, to maximize the yield of dichlorobutenes.[6]

-

Product Quenching and Collection: The hot gaseous effluent from the reactor is immediately passed through a condenser cooled with an ice/water bath to rapidly cool the product mixture and prevent further reactions.

-

Collection of Unreacted Butadiene: The uncondensed gases, primarily unreacted butadiene, are passed through a cold trap cooled with a dry ice/acetone slurry to liquefy and collect the butadiene for recycling.

-

Product Isolation: The condensed liquid product, a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, is collected in the receiving flask. The crude product can then be analyzed, typically by gas chromatography, to determine the isomer ratio.

Safety Precautions:

-

Butadiene is a flammable and carcinogenic gas. This procedure must be conducted in a well-ventilated fume hood.

-

Chlorine is a highly toxic and corrosive gas. Extreme caution must be exercised, and appropriate personal protective equipment (PPE), including a gas mask with an appropriate canister, should be used.

-

The reaction is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled properly.

Protocol 2: Copper-Catalyzed Isomerization of 1,4-Dichloro-2-butene

Objective: To isomerize 1,4-dichloro-2-butene to 3,4-dichloro-1-butene using a copper-based catalyst.

Materials:

-

Crude dichlorobutene mixture (from Protocol 1)

-

Copper(I) chloride (CuCl)

-

An organic quaternary ammonium salt (e.g., benzyltriethylammonium chloride)

-

Nitrogen (for inerting)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Thermometer

-

Vacuum distillation apparatus

Procedure:

-

Catalyst Preparation: In a dry three-necked flask under a nitrogen atmosphere, add copper(I) chloride and the organic quaternary ammonium chloride. The molar ratio of the quaternary ammonium salt to cuprous chloride should be in the range of 0.6 to 1.1.

-

Reaction Setup: Add the crude dichlorobutene mixture to the flask containing the catalyst. The catalyst concentration should be between 1% and 15% by weight of the dichlorobutenes.

-

Isomerization: Heat the mixture with stirring to a temperature between 80°C and 120°C. The reaction is typically carried out under reduced pressure (50-300 mm Hg) to facilitate the subsequent distillation.

-

Monitoring the Reaction: The progress of the isomerization can be monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by gas chromatography to determine the ratio of the dichlorobutene isomers. The reaction is continued until equilibrium is reached or the desired ratio is achieved.

-

Product Purification: Once the isomerization is complete, the desired 3,4-dichloro-1-butene can be separated from the higher-boiling 1,4-dichloro-2-butene and the non-volatile catalyst by fractional distillation under reduced pressure. The lower boiling point of 3,4-dichloro-1-butene allows it to be distilled first.

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for 3,4-dichloro-1-butene from butadiene.

Experimental Workflow for Isomerization and Purification

Caption: Experimental workflow for the isomerization and purification steps.

References

- 1. data.epo.org [data.epo.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]

- 4. US4233252A - Butadiene chlorination process - Google Patents [patents.google.com]

- 5. US2928884A - Chlorination of butadiene - Google Patents [patents.google.com]

- 6. US3819730A - Process for dichlorobutene isomerization - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Addition Mechanisms in Dichlorobutene Formation

Abstract: The electrophilic addition of chlorine to 1,3-butadiene is a cornerstone reaction in industrial organic synthesis, primarily serving as a pathway to chloroprene, a monomer for synthetic rubbers.[1] This reaction is a classic example of competing 1,2- and 1,4-addition mechanisms, leading to a mixture of dichlorobutene isomers. The product distribution is exquisitely sensitive to reaction conditions, particularly temperature, governed by the principles of kinetic and thermodynamic control. This guide provides a detailed examination of the underlying mechanisms, quantitative data on product distribution, and representative experimental protocols relevant to researchers in chemical synthesis and drug development.

The Core Mechanism of Electrophilic Addition

The reaction between 1,3-butadiene and chlorine proceeds via a well-established electrophilic addition pathway. The π-electron system of the conjugated diene acts as a nucleophile, attacking the electrophilic chlorine molecule. This initiates a two-step process:

-

Formation of a Resonance-Stabilized Allylic Cation: The initial electrophilic attack on one of the terminal carbons of the diene leads to the formation of a resonance-stabilized allylic carbocation.[2][3][4] This intermediate is crucial as the positive charge is delocalized across carbons 2 and 4, setting the stage for two possible nucleophilic attacks.

-

Nucleophilic Attack and Product Formation: The chloride ion (Cl⁻), generated in the first step, acts as a nucleophile and can attack either of the electron-deficient carbons of the allylic cation.[2]

-

1,2-Addition: Attack at carbon 2 results in the formation of 3,4-dichloro-1-butene .

-

1,4-Addition: Attack at carbon 4 results in the formation of 1,4-dichloro-2-butene , which exists as cis and trans stereoisomers.

-

The overall mechanistic pathway is visualized in the diagram below.

References

- 1. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Reactivity of the Vinyl Group in 3,3-Dichloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dichloro-1-butene is a halogenated alkene of significant interest in organic synthesis due to the unique reactivity conferred by the interplay between its vinyl group and the adjacent dichlorinated carbon atom. The carbon-carbon double bond (vinyl group) serves as a site of high electron density, making it susceptible to a variety of addition reactions. However, the strong electron-withdrawing inductive effect of the two chlorine atoms on the C3 position significantly influences the regioselectivity and stereoselectivity of these reactions, often leading to outcomes that diverge from simple alkenes. This guide provides a comprehensive overview of the chemical reactivity of the vinyl group in this compound, focusing on electrophilic additions, radical additions, and polymerization, complete with experimental protocols and mechanistic diagrams.

Electrophilic Addition Reactions

Electrophilic addition is a cornerstone reaction of alkenes, initiated by the attack of the electron-rich π-bond on an electrophile.[1] In this compound, this reaction is heavily influenced by the electronic effects of the gem-dichloro group.

Mechanism and Regioselectivity

The addition of an electrophile (E⁺) to the vinyl group can, in principle, form two possible carbocation intermediates. According to Markovnikov's rule, the electrophile adds to the carbon with more hydrogen atoms, leading to the more substituted, and typically more stable, carbocation.

However, in the case of this compound, the formation of a carbocation at the C2 position is strongly destabilized by the powerful electron-withdrawing inductive effect of the adjacent CCl₂ group. Conversely, a primary carbocation at the C1 position, while inherently less stable than a typical secondary carbocation, is further from the destabilizing influence. This electronic effect can lead to anti-Markovnikov or mixed addition products, depending on the specific electrophile and reaction conditions.[2]

The general mechanism proceeds as follows:

-

The π-bond of the vinyl group attacks the electrophile (e.g., H⁺ from HBr), forming a carbocation intermediate and a nucleophile (Br⁻).[3]

-

The nucleophile attacks the carbocation, forming the final addition product.

// Reactants sub [label="this compound", shape=plaintext]; reagent [label="+ HBr", shape=plaintext];

// Transition State 1 ts1 [label="π-complex", shape=box, style=dashed, color="#5F6368"];

// Intermediates carbocation_anti [label="Primary Carbocation\n(Anti-Markovnikov path)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; carbocation_mark [label="Secondary Carbocation\n(Markovnikov path)\n(Destabilized)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; bromide [label="Br⁻", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products product_anti [label="1-Bromo-3,3-dichlorobutane\n(Anti-Markovnikov Product)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product_mark [label="2-Bromo-3,3-dichlorobutane\n(Markovnikov Product)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Pathway sub -> ts1 [label="Electrophilic\nattack"]; reagent -> ts1; ts1 -> carbocation_mark [label="H⁺ adds to C1"]; ts1 -> carbocation_anti [label="H⁺ adds to C2"];

carbocation_mark -> product_mark; bromide -> product_mark [label="Nucleophilic\nattack"];

carbocation_anti -> product_anti; bromide -> product_anti [label="Nucleophilic\nattack", pos="n,n"];

{rank=same; sub; reagent;} {rank=same; ts1;} {rank=same; carbocation_mark; carbocation_anti; bromide;} {rank=same; product_mark; product_anti;} } dot Caption: Electrophilic addition pathways for HBr to this compound.

Data on Electrophilic Additions

While specific quantitative data for this compound is sparse in readily available literature, the products of related reactions provide insight. For instance, the addition of chlorine can yield tetrachlorobutane derivatives.

| Reaction | Reagent | Product(s) | Yield (%) | Conditions | Reference |

| Chlorination | Cl₂ | 1,2,3,3-Tetrachlorobutane | Not specified | Gas phase, 240-300°C | [4] |

| Hydrobromination | HBr | 2-Bromo-3,3-dichlorobutane and/or 1-Bromo-3,3-dichlorobutane | Product distribution is condition-dependent | Typically in a non-polar solvent | [5] |

Experimental Protocol: General Procedure for Halogenation

This protocol is a generalized procedure based on standard methods for alkene halogenation.

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., containing NaOH solution to neutralize excess halogen). The reaction is performed under an inert atmosphere (e.g., nitrogen).

-

Reaction Mixture: this compound is dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and cooled in an ice bath to 0-5°C.

-

Addition: A solution of the halogen (e.g., bromine or chlorine) in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The addition is controlled to maintain the reaction temperature below 10°C. The disappearance of the halogen color indicates consumption.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. It is then washed sequentially with a sodium thiosulfate solution (to remove unreacted halogen), water, and brine.

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the desired tetrahaloalkane.

Radical Addition Reactions

In the presence of a radical initiator, such as a peroxide, the addition of HBr to an alkene can proceed via a free-radical mechanism, leading to anti-Markovnikov regioselectivity.[6][7]

Mechanism and Regioselectivity

The anti-Markovnikov outcome is dictated by the stability of the radical intermediate formed during the propagation step.[8]

-

Initiation: The peroxide initiator (ROOR) undergoes homolytic cleavage upon heating to form two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[7]

-

Propagation:

-

The bromine radical adds to the C1 of the vinyl group. This is the regiochemistry-determining step, as it forms the more stable secondary radical at the C2 position.

-

This carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov product (1-bromo-3,3-dichlorobutane) and regenerating a bromine radical to continue the chain reaction.[8]

-

-

Termination: The reaction is terminated when two radicals combine.[9]

// Connections between stages "Br•_init" -> "Alkene" [lhead=cluster_propagation, style=dashed, color="#5F6368"]; } dot Caption: Free-radical addition of HBr to this compound (Anti-Markovnikov).

Data on Radical Additions

The radical addition of HBr is a classic example of achieving anti-Markovnikov selectivity.

| Reaction | Reagent | Initiator | Product | Yield (%) | Conditions | Reference |

| Hydrobromination | HBr | Peroxide (e.g., AIBN, Benzoyl Peroxide) | 1-Bromo-3,3-dichlorobutane | Typically high | Non-polar solvent, heat or UV light | [7][10] |

| Addition of CCl₄ | CCl₄ | Peroxide | 1,1,1,3-Tetrachloro-5,5-dichloropentane | Not specified | Heat or UV light | [8] |

Experimental Protocol: General Procedure for Radical Addition of HBr

This protocol is a generalized procedure based on standard methods for anti-Markovnikov hydrobromination.

-

Setup: A dry round-bottom flask is charged with this compound and a suitable non-polar solvent (e.g., hexane or CCl₄). A small amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~1-2 mol%) is added. The flask is equipped with a condenser.

-

Reaction: The solution is heated to reflux (or irradiated with a UV lamp). Gaseous HBr is bubbled through the solution, or a solution of HBr in a non-polar solvent is added slowly.

-

Monitoring: The reaction is monitored by TLC or GC to determine the consumption of the starting material.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. It is washed with an aqueous solution of sodium bicarbonate to neutralize excess HBr and then with brine.

-

Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The product is purified by vacuum distillation.

Polymerization of the Vinyl Group

The vinyl group of this compound can participate in chain-growth polymerization, typically via a free-radical mechanism, to form poly(this compound).[11]

Mechanism of Free-Radical Polymerization

Similar to radical addition, free-radical polymerization involves initiation, propagation, and termination steps.[12]

-

Initiation: A radical initiator (e.g., AIBN) decomposes to form primary radicals, which then add to a monomer unit, creating a new monomer radical.[13]

-

Propagation: The monomer radical adds to successive monomer units, rapidly building the polymer chain.[14]

-

Termination: The growth of a polymer chain is stopped, typically by the combination of two growing chains or by disproportionation.[11]

// Nodes "Initiator" [label="Initiator (I)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Radical" [label="Radical (R•)", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monomer1" [label="Monomer (M)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Chain1" [label="R-M•", fillcolor="#F1F3F4", fontcolor="#202124"]; "Monomer2" [label="Monomer (M)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Chain2" [label="R-M-M•", fillcolor="#F1F3F4", fontcolor="#202124"]; "MonomerN" [label="n Monomer (nM)", fillcolor="#FFFFFF", fontcolor="#202124"]; "GrowingChain" [label="Growing Polymer Chain\nR-(M)n-M•", fillcolor="#F1F3F4", fontcolor="#202124"]; "Polymer" [label="Polymer\nR-(M)n+1-R", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "Initiator" -> "Radical" [label="Initiation"]; "Radical" -> "Chain1"; "Monomer1" -> "Chain1"; "Chain1" -> "Chain2"; "Monomer2" -> "Chain2"; "Chain2" -> "GrowingChain" [label="Propagation"]; "MonomerN" -> "GrowingChain"; "GrowingChain" -> "Polymer" [label="Termination\n(e.g., combination with R•)"]; } dot Caption: Schematic of free-radical polymerization of a vinyl monomer.

Data on Polymerization

Detailed studies on the homopolymerization of this compound are not widely reported, but its potential to act as a vinyl monomer is clear. Controlled radical polymerization techniques like ATRP or RAFT could potentially be employed to synthesize polymers with well-defined architectures.

| Polymerization Type | Initiator | Monomer | Conditions | Polymer Properties | Reference |

| Free-Radical | AIBN, Peroxides | This compound | Bulk, solution, or emulsion polymerization; requires heat | High molecular weight thermoplastic | [12][14] |

| Controlled Radical (Theoretical) | ATRP/RAFT agents | This compound | Requires specific catalysts and conditions | Controlled molecular weight and low polydispersity |

Experimental Protocol: General Procedure for Free-Radical Solution Polymerization

This protocol is a generalized procedure based on standard methods for vinyl monomer polymerization.

-

Preparation: this compound is purified to remove any inhibitors, typically by passing it through a column of basic alumina. A suitable solvent (e.g., toluene or DMF) is deoxygenated by bubbling nitrogen through it for 30-60 minutes.

-

Setup: A reaction vessel is charged with the purified monomer, the deoxygenated solvent, and the radical initiator (e.g., AIBN). The vessel is sealed and subjected to several freeze-pump-thaw cycles to remove all dissolved oxygen.

-

Polymerization: The reaction vessel is placed in a thermostatically controlled bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) and stirred for a predetermined time (e.g., 6-24 hours).

-

Isolation: The polymerization is quenched by cooling the vessel in an ice bath and exposing the mixture to air. The polymer is precipitated by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol).

-

Purification: The precipitated polymer is collected by filtration, redissolved in a small amount of a good solvent (e.g., THF), and reprecipitated. This process is repeated 2-3 times to remove unreacted monomer and initiator fragments.

-

Drying: The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Other Potential Reactions

The vinyl group of this compound can also undergo other transformations typical of alkenes, although the reactivity will always be modulated by the adjacent dichloro group.

-

Oxidation: Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) or ozone (O₃) would likely cleave the double bond.[15] Cleavage of this compound would be expected to yield 2,2-dichloropropanoic acid and, depending on the workup, carbon dioxide or formic acid.[16]

-

Hydroboration-Oxidation: This two-step reaction sequence typically yields anti-Markovnikov alcohols.[17][18] For this compound, this would be expected to produce 3,3-dichloro-1-butanol. The reaction involves the syn-addition of a B-H bond across the double bond, followed by oxidation.[19][20]

Conclusion

The chemical reactivity of the vinyl group in this compound is rich and complex. While it undergoes the characteristic addition reactions of alkenes, the outcomes are profoundly influenced by the strong inductive effect of the gem-dichloro group at the C3 position. This leads to interesting regiochemical challenges and opportunities in synthesis. Electrophilic additions are complicated by the destabilization of the adjacent carbocation, potentially favoring anti-Markovnikov products. In contrast, radical additions reliably follow an anti-Markovnikov pathway due to the formation of the more stable secondary radical intermediate. Furthermore, the vinyl group serves as a handle for polymerization, opening avenues for the creation of novel chlorinated polymers. A thorough understanding of these reactivity patterns is essential for effectively utilizing this compound as a building block in advanced organic synthesis and materials science.

References

- 1. savemyexams.com [savemyexams.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. savemyexams.com [savemyexams.com]

- 4. GB1276788A - Improved process for the preparation of dichloro butenes by chlorination of butadiene - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 13. ethz.ch [ethz.ch]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 18. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

Thermal Stability and Decomposition of 3,3-Dichloro-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition products of 3,3-dichloro-1-butene. The information herein is curated for researchers, scientists, and professionals in drug development who may handle or investigate this compound. This document details its thermal properties, predicted decomposition pathways, and standard experimental protocols for analysis.

Thermal Stability Profile

The thermal decomposition of this compound is expected to commence at elevated temperatures, likely in the range of 300-400°C, and proceed via the elimination of HCl to yield chlorinated butene isomers.

Table 1: Predicted Thermal Decomposition Data for this compound

| Parameter | Predicted Value | Analytical Method |

| Onset Decomposition Temp. (Tonset) | 300 - 350 °C | TGA/DSC |

| Peak Decomposition Temp. (Tpeak) | 350 - 400 °C | TGA/DSC |

| Major Decomposition Products | 3-chloro-1,2-butadiene, 1-chloro-1,3-butadiene, HCl | Py-GC-MS |

| Enthalpy of Decomposition (ΔHd) | Endothermic | DSC |

Note: The data presented in this table are predicted values based on the thermal behavior of analogous compounds and should be confirmed by experimental analysis.

Predicted Decomposition Products

The thermal decomposition of this compound is expected to primarily proceed through the elimination of a molecule of hydrogen chloride. This reaction can result in the formation of two main isomeric products: 3-chloro-1,2-butadiene and 1-chloro-1,3-butadiene. The formation of these products is dictated by which hydrogen atom is abstracted in the elimination reaction.

Table 2: Predicted Decomposition Products of this compound and Their Properties

| Decomposition Product | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Chloro-1,2-butadiene | C4H5Cl | 88.54 | ~70-75 |

| 1-Chloro-1,3-butadiene | C4H5Cl | 88.54 | ~65-70 |

| Hydrogen Chloride | HCl | 36.46 | -85.05 |

Experimental Protocols

Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)

This protocol outlines a general procedure for determining the thermal stability of this compound using a simultaneous TGA/DSC instrument. This method measures the change in mass and heat flow as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass, temperature, and heat flow according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve (mass vs. temperature) to determine the onset and peak decomposition temperatures, as well as the total mass loss.

-

DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events associated with decomposition and to quantify the enthalpy of decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol describes a general method for identifying the decomposition products of this compound using Py-GC-MS. This technique involves the rapid heating of the sample to a high temperature, followed by the separation and identification of the resulting volatile products.

Methodology:

-

Instrument Setup:

-

Interface a pyrolyzer with a GC-MS system.

-

Install an appropriate capillary column in the GC (e.g., a non-polar or medium-polarity column suitable for separating volatile organic compounds).

-

-

Sample Preparation: Load a small amount of this compound (typically in the microgram range) into a pyrolysis sample holder.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Set the pyrolysis temperature to a value within the decomposition range determined by TGA (e.g., 400°C).

-

Pyrolysis Time: Use a short pyrolysis time (e.g., 10-20 seconds) to ensure rapid decomposition.

-

-

GC-MS Analysis:

-

GC Oven Program:

-

Hold at an initial low temperature (e.g., 40°C) for a few minutes to trap the volatile pyrolysis products at the head of the column.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature that allows for the elution of all expected products (e.g., 250°C).

-

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode and scan over a suitable mass range (e.g., m/z 35-300).

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

Visualizations

Caption: Predicted thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA/DSC analysis.

Caption: Experimental workflow for Py-GC-MS analysis.

References

Dawn of a Diene Derivative: The Initial Investigations and Discovery of Dichlorobutene Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dichlorobutene isomers, a family of chlorinated hydrocarbons, have played a significant, albeit often behind-the-scenes, role in the advancement of industrial organic synthesis. Their utility as versatile intermediates, particularly in the production of commercially important polymers like neoprene and nylon, stems from the varied reactivity of the different isomeric forms. This technical guide delves into the foundational research that first brought these compounds to light, detailing the initial investigations into their synthesis, the challenges of their separation, and the early methods used for their characterization. By examining the pioneering work in this area, we can gain a deeper appreciation for the experimental and analytical techniques that paved the way for the large-scale production and application of dichlorobutene isomers.

The Genesis of Dichlorobutene: Chlorination of Butadiene

The story of dichlorobutene begins with the exploration of the reactivity of 1,3-butadiene, a conjugated diene readily available from petroleum cracking. The seminal work in this field was published in 1930 by I. E. Muskat and H. E. Northrup, who first reported the preparation of dichlorobutenes via the chlorination of butadiene.[1][2] Their investigations revealed that the addition of chlorine to butadiene was not a simple, single-product reaction but rather yielded a mixture of isomeric dichlorobutenes.

The primary reaction, an electrophilic addition, results in two main products: 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. This outcome is a direct consequence of the delocalized π-electron system of the conjugated diene, which allows for both 1,2- and 1,4-addition of the chlorine atoms.

Signaling Pathway of Butadiene Chlorination

The electrophilic addition of chlorine to 1,3-butadiene proceeds through a resonance-stabilized allylic carbocation intermediate. The initial attack of a chlorine molecule on one of the double bonds leads to the formation of this cation, with the positive charge distributed across carbons 2 and 4. The subsequent attack by a chloride ion can then occur at either of these positions, leading to the two primary isomers.

Caption: Electrophilic addition of chlorine to 1,3-butadiene.

The ratio of these isomers is influenced by reaction conditions, particularly temperature. At lower temperatures, the 1,2-addition product (3,4-dichloro-1-butene) is favored as the kinetic product. At higher temperatures, the more stable 1,4-addition product (1,4-dichloro-2-butene) predominates as the thermodynamic product. This temperature dependence is a key consideration in controlling the isomeric composition of the product mixture.

Experimental Protocols of the Era

The pioneering work of Muskat and Northrup laid the groundwork for the synthesis of dichlorobutenes. While modern industrial processes have been significantly optimized, their initial laboratory-scale procedures provide valuable insight into the early methodologies.

Synthesis of Dichlorobutene Isomers (Adapted from early 20th-century procedures)

Objective: To synthesize a mixture of dichlorobutene isomers by the chlorination of 1,3-butadiene.

Materials:

-

1,3-Butadiene (liquefied or in a suitable solvent)

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride, chloroform)

-

Reaction vessel with cooling capabilities

-

Gas delivery system

Procedure:

-

A solution of 1,3-butadiene in an inert solvent was prepared in a reaction vessel equipped with a stirrer and a cooling bath.

-

Chlorine gas was bubbled through the solution at a controlled rate, while maintaining a low reaction temperature (typically below 0°C) to manage the exothermic reaction and influence the isomer ratio.

-

The progress of the reaction was monitored by the uptake of chlorine.

-

Upon completion, any excess dissolved chlorine and hydrogen chloride (a common byproduct of substitution reactions) were removed by purging with an inert gas or by washing with a dilute alkaline solution.

-

The solvent was then removed by distillation, yielding a crude mixture of dichlorobutene isomers.

The Challenge of Isomer Separation and Early Characterization

A significant hurdle in the initial investigations was the separation of the newly synthesized dichlorobutene isomers. With the isomers existing as a liquid mixture, the primary method available to early 20th-century chemists for such a task was fractional distillation. This technique exploits differences in the boiling points of the components of a liquid mixture.

Physical Properties of Key Dichlorobutene Isomers

The successful separation of the dichlorobutene isomers by fractional distillation was contingent on their differing boiling points.

| Isomer | Structure | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |

| 3,4-Dichloro-1-butene | CH₂=CHCHClCH₂Cl | 118.6 - 123[3][4] | 1.153[4] | 1.4630 - 1.4658[3][4] |

| trans-1,4-Dichloro-2-butene | ClCH₂CH=CHCH₂Cl | 155 (decomposes) | 1.183[5] | 1.488[5] |

| cis-1,4-Dichloro-2-butene | ClCH₂CH=CHCH₂Cl | 152.5[4] | 1.188[4] | 1.4887[4] |

The notable difference in boiling points between 3,4-dichloro-1-butene and the 1,4-dichloro-2-butene isomers made their separation by fractional distillation feasible, albeit requiring careful control of the distillation column.

Experimental Workflow: From Synthesis to Characterized Isomers

The logical progression from the starting material to the isolated and identified isomers represents a classic workflow in chemical discovery.

Caption: Workflow of dichlorobutene isomer discovery.

Beyond fractional distillation, early 20th-century chemists relied on a suite of physical and chemical methods to characterize and confirm the identity of new compounds. For the dichlorobutene isomers, this would have included:

-

Elemental Analysis: To confirm the empirical formula of C₄H₆Cl₂.

-

Density and Refractive Index Measurements: These physical constants provided additional criteria for purity and isomer differentiation.

-

Chemical Derivatization: Reaction of the isolated isomers to form solid derivatives with sharp melting points was a common method for identification and confirmation of structure. For instance, reactions with amines or oxidation of the double bond could yield distinct products for each isomer.

Conclusion

The initial investigations into the chlorination of butadiene and the subsequent discovery of dichlorobutene isomers stand as a testament to the systematic application of the principles of organic chemistry. The work of pioneers like Muskat and Northrup not only introduced a new family of valuable chemical intermediates but also highlighted the complexities of electrophilic additions to conjugated systems. The experimental protocols they developed, centered around controlled reaction conditions and the meticulous separation of isomers by fractional distillation, laid the essential groundwork for the future industrial production of these important compounds. The logical workflow of synthesis, separation, and characterization employed in these early studies remains a fundamental paradigm in chemical research and development today.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic chemistry - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Gem-Dichloro Functionalized Polymers using 3,3-Dichloro-1-butene

Disclaimer: The following application notes and protocols are presented as a theoretical guide for researchers and scientists. The polymerization of 3,3-dichloro-1-butene is not widely documented in existing literature. The experimental designs are based on established principles of polymer chemistry and are intended to serve as a starting point for investigation into the synthesis and applications of poly(this compound).

Introduction

This compound is a chlorinated alkene monomer that holds potential for the synthesis of specialized polymers. The presence of a gem-dichloro group on the polymer backbone can impart unique chemical reactivity, thermal stability, and adhesive properties. These functional groups can serve as sites for post-polymerization modification, allowing for the introduction of a wide range of functionalities and the development of novel materials for applications in drug delivery, specialty coatings, and advanced composites. This document outlines a hypothetical approach to the synthesis of poly(this compound) via Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for precise control over polymer molecular weight and architecture.

Proposed Polymerization Pathway: Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the polymerization of various functional monomers. The proposed pathway involves the use of a suitable initiator, a copper-based catalyst system, and a ligand to synthesize well-defined polymers of this compound.

Caption: Proposed ATRP of this compound.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via ATRP

Materials:

-

This compound (monomer), purified by passing through a column of basic alumina.

-

Ethyl α-bromoisobutyrate (EBiB, initiator).

-

Copper(I) bromide (CuBr, catalyst), purified by washing with acetic acid and ethanol, then dried under vacuum.

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).

-

Anisole (solvent), distilled over CaH₂.

-

Methanol (for precipitation).

-

Tetrahydrofuran (THF, for GPC analysis).

-

Nitrogen gas (high purity).

Equipment:

-

Schlenk line and glassware.

-

Magnetic stirrer with heating plate.

-

Syringes for transfer of degassed liquids.

-

Glovebox (optional, for handling catalyst).

-

Gel Permeation Chromatography (GPC) system.

-

Nuclear Magnetic Resonance (NMR) spectrometer.

-

Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Monomer and Solvent Preparation: In a Schlenk flask, add the desired amount of anisole. Degas the solvent by three freeze-pump-thaw cycles. The purified this compound monomer is also degassed in a separate flask using the same method.

-

Catalyst and Ligand Addition: In a glovebox, add CuBr (1 eq relative to initiator) to a dry Schlenk flask. Seal the flask, remove from the glovebox, and connect to the Schlenk line. Add degassed anisole via syringe, followed by the PMDETA ligand (1 eq relative to CuBr). Stir the mixture to form the catalyst complex.

-

Initiator Addition: Add the degassed ethyl α-bromoisobutyrate initiator to the catalyst mixture via syringe.

-

Polymerization: Add the degassed this compound monomer to the reaction flask via syringe to start the polymerization. The reaction mixture is typically stirred at a controlled temperature (e.g., 70°C).

-

Monitoring the Reaction: Periodically take small aliquots from the reaction mixture under a nitrogen atmosphere to monitor monomer conversion and polymer molecular weight progression using NMR and GPC, respectively.

-

Termination: After the desired conversion is reached (or after a set time), terminate the polymerization by exposing the reaction mixture to air. This will oxidize the copper catalyst.

-

Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

-

Characterization: Characterize the final polymer by ¹H NMR, ¹³C NMR, FT-IR, and GPC to determine its structure, molecular weight, and polydispersity index (PDI).

Caption: Experimental workflow for ATRP synthesis.

Data Presentation

The following tables present hypothetical data for the ATRP of this compound, illustrating the expected control over the polymerization.

Table 1: Effect of Monomer-to-Initiator Ratio on Polymer Characteristics

| Entry | [Monomer]:[Initiator]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mₙ (theoretical) ( g/mol ) | Mₙ (GPC) ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 50:1:1:1 | 4 | 65 | 4062 | 4200 | 1.15 |

| 2 | 100:1:1:1 | 6 | 72 | 9000 | 9500 | 1.18 |

| 3 | 200:1:1:1 | 8 | 78 | 19500 | 20100 | 1.22 |

Reaction Conditions: Anisole solvent, 70°C.

Table 2: Kinetic Data for the ATRP of this compound

| Time (h) | Conversion (%) | Mₙ (GPC) ( g/mol ) | PDI |

| 1 | 25 | 3200 | 1.12 |

| 2 | 45 | 5800 | 1.14 |

| 4 | 65 | 8400 | 1.15 |

| 6 | 72 | 9500 | 1.18 |

Reaction Conditions: [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1, Anisole solvent, 70°C.

Logical Relationships

The properties of the resulting polymer are logically dependent on the monomer structure and the polymerization conditions.

Caption: Influence of monomer and conditions on polymer properties.

Potential Applications and Future Directions

Polymers derived from this compound offer a platform for further chemical modification. The gem-dichloro groups can potentially undergo nucleophilic substitution reactions, allowing for the grafting of side chains or the introduction of cross-linking sites. This could lead to the development of:

-

Functionalized Materials: Introduction of hydrophilic or biocompatible side chains for biomedical applications.

-

Thermosetting Resins: Cross-linking of the polymer chains to create robust thermoset materials.

-

Adhesives and Coatings: The polar nature of the C-Cl bonds may enhance adhesion to various substrates.

Further research should focus on optimizing the polymerization conditions, exploring different initiator and catalyst systems, and investigating the reactivity of the gem-dichloro functionality for post-polymerization modifications. These studies will be crucial in unlocking the full potential of this novel class of polymers.

Application Notes and Protocols: The Role of Dichlorinated Butenes in Chloroprene Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprene (2-chloro-1,3-butadiene) is the monomer exclusively used for the production of the synthetic rubber, polychloroprene (Neoprene). The dominant industrial synthesis of chloroprene is the butadiene process. This process involves the chlorination of 1,3-butadiene, which yields a mixture of dichlorinated butene isomers. A critical step in this process is the subsequent dehydrochlorination of the correct isomer to produce chloroprene.

While the query specifically mentioned 3,3-dichloro-1-butene, extensive research of industrial and academic literature reveals that 3,4-dichloro-1-butene is, in fact, the key intermediate in the modern production of chloroprene. This compound is not a significant intermediate in this pathway. The chlorination of butadiene primarily produces a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. The 1,4-dichloro-2-butene is then isomerized to 3,4-dichloro-1-butene, which is subsequently dehydrochlorinated to yield chloroprene. This document will focus on the established role of 3,4-dichloro-1-butene as the key precursor to chloroprene.

Comparative Physicochemical Properties

A comparison of the physicochemical properties of this compound and the industrially relevant 3,4-dichloro-1-butene is presented below. The scarcity of experimentally determined data for this compound further highlights its minor role in large-scale chemical synthesis.

| Property | This compound | 3,4-Dichloro-1-butene |

| CAS Number | 38585-77-2[1] | 760-23-6[2][3] |

| Molecular Formula | C₄H₆Cl₂[1] | C₄H₆Cl₂[2] |

| Molecular Weight | 124.99 g/mol [1] | 124.99 g/mol [2] |

| Boiling Point | Not available | 122-123 °C |

| Melting Point | Not available | -61 °C[4] |

| Density | Not available | 1.150-1.153 g/mL at 25 °C[2][3][5] |

| Refractive Index | Not available | 1.4658-1.470 at 20 °C |

| Solubility in Water | Not available | Practically insoluble[3]; 420 mg/L[2] |

| Solubility in Organic Solvents | Not available | Soluble in ether, methanol, ethanol, benzene, and chloroform[2][6] |

Chloroprene Production Pathway

The industrial production of chloroprene from butadiene is a three-step process:

-

Chlorination: 1,3-butadiene is chlorinated to produce a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.

-

Isomerization: The 1,4-dichloro-2-butene isomer is catalytically isomerized to the desired 3,4-dichloro-1-butene.

-

Dehydrochlorination: 3,4-dichloro-1-butene is treated with a base, typically aqueous sodium hydroxide, to yield chloroprene.

References

- 1. 3,3-Dichlorobut-1-ene | C4H6Cl2 | CID 642182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-DICHLORO-1-BUTENE CAS#: 760-23-6 [m.chemicalbook.com]

- 4. 3,4-dichloro-1-butene [stenutz.eu]

- 5. fishersci.com [fishersci.com]

- 6. guidechem.com [guidechem.com]

The Untapped Potential of 3,3-Dichloro-1-butene in Modern Organic Synthesis: Application Notes and Protocols

For Immediate Release

[City, State] – [Date] – While the gem-dichloroalkene moiety is a recognized functional group in organic synthesis, the specific applications of 3,3-dichloro-1-butene have remained relatively underexplored. This document aims to shed light on the potential synthetic utility of this versatile building block for researchers, scientists, and drug development professionals. By providing detailed application notes and experimental protocols, we highlight its role in constructing complex molecular architectures, particularly in the realm of palladium-catalyzed cross-coupling reactions and the synthesis of novel heterocyclic compounds.

Introduction

This compound, a geminal dichloroalkene, presents a unique combination of reactive sites: a terminal double bond and a dichloromethyl group. This arrangement allows for a variety of chemical transformations, offering a gateway to diverse molecular scaffolds. Although not as commonly employed as some of its isomers, recent advancements in catalysis and synthetic methodology are beginning to unveil the synthetic potential of this reagent. This document serves as a comprehensive guide to its emerging applications.

Key Synthetic Applications

The primary synthetic utility of this compound and related gem-dichloroalkenes lies in their participation in palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

Palladium-Catalyzed C-H Bond Alkynylation of Heteroarenes

A significant application of gem-dichloroalkenes, including by extension this compound, is in the direct C-H bond alkynylation of heteroarenes.[1][2] This methodology provides a step-economical approach to heteroaryl alkynes, which are important structural motifs in medicinal chemistry. The reaction proceeds via a palladium-catalyzed process where the gem-dichloroalkene serves as an alkyne precursor.

Logical Workflow for C-H Alkynylation:

Caption: General workflow for the Pd-catalyzed C-H alkynylation of heteroarenes.

Experimental Protocols

The following section provides a detailed, generalized protocol for the palladium-catalyzed C-H bond alkynylation of a heteroarene using a gem-dichloroalkene like this compound.

Protocol 1: Palladium-Catalyzed Direct C-H Alkynylation of Benzoxazole

Materials:

-

Benzoxazole

-

This compound

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (5.0 mol %), triphenylphosphine (10 mol %), and anhydrous potassium carbonate (2.5 mmol).

-

Add benzoxazole (0.50 mmol) and anhydrous 1,4-dioxane (2.0 mL) to the Schlenk tube.

-

Finally, add this compound (0.75 mmol) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 16 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired heteroaryl alkyne.

Quantitative Data Summary:

| Entry | gem-Dichloroalkene Substrate | Product Yield (%) |

| 1 | 1,1-dichloro-2-phenylethene | 85 |

| 2 | 1,1-dichloro-2-(4-methylphenyl)ethene | 82 |

| 3 | 1,1-dichloro-2-(4-methoxyphenyl)ethene | 78 |

| 4 | 1,1-dichloro-2-(4-chlorophenyl)ethene | 75 |

Data is representative of the general reaction class and not specific to this compound.

Synthesis of Heterocycles

The reactivity of the gem-dichloroalkene functionality also opens avenues for the synthesis of various heterocyclic systems. The double bond can participate in cycloaddition reactions, while the dichloromethyl group can be a precursor to other functionalities that can then undergo cyclization.

Conceptual Pathway for Heterocycle Synthesis:

Caption: A conceptual pathway for the synthesis of heterocycles from this compound.

Future Outlook

The synthetic applications of this compound are still in their nascent stages. Further exploration of its reactivity, particularly in the development of novel cycloaddition and transition-metal-catalyzed reactions, is warranted. Its potential as a precursor to unique vinyl-substituted gem-dihalo building blocks could pave the way for the synthesis of complex molecules with interesting biological activities. The protocols and data presented herein serve as a foundation for future research and development in this promising area of organic chemistry.

References

Application Notes and Protocols for the Formation of a Grignard Reagent from 3,3-Dichloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the preparation of a Grignard reagent from 3,3-dichloro-1-butene. Due to the presence of a gem-dichloro group at an allylic position, the reaction with magnesium is predicted to proceed via an intermediate that can rearrange to form an allenylmagnesium chloride. This versatile reagent can serve as a valuable precursor in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. These protocols outline the necessary materials, step-by-step experimental procedures, and expected outcomes, including potential side reactions. All quantitative data is presented in clear, tabular formats for ease of reference.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction of this compound with magnesium presents a unique case. Standard Grignard formation would involve the insertion of magnesium into one of the carbon-chlorine bonds. However, the gem-dichloro functionality at an allylic position suggests the potential for a more complex reaction pathway, likely leading to the formation of an allenylmagnesium chloride intermediate. This pathway opens up possibilities for the synthesis of allenes, a class of compounds with significant applications in medicinal chemistry and materials science.

This application note details a proposed protocol for the synthesis of the Grignard reagent from this compound, based on established principles of Grignard reagent formation and literature precedents for similar allylic dihalide systems.[2] The protocol includes activation of magnesium, initiation of the reaction, and control of reaction parameters to maximize the yield of the desired organometallic species.

Reaction Pathway

The proposed reaction of this compound with magnesium is expected to proceed as follows:

Caption: Proposed reaction pathway for the formation of allenylmagnesium chloride.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially Available | |

| Magnesium turnings | High purity | Commercially Available | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Distill from sodium/benzophenone before use. |

| Iodine | Crystal, ACS reagent | Commercially Available | For activation. |

| Ethyl bromide | ≥98% | Commercially Available | As an initiator. |

| Nitrogen gas | High purity | For inert atmosphere. |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or nitrogen balloon setup

-

Syringes and needles

Detailed Experimental Procedure

Step 1: Apparatus Setup and Magnesium Activation

-

Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

-

To the cooled flask, add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to the flask.

-

Gently heat the flask under nitrogen until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

Step 2: Grignard Reagent Formation

-

Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small amount of ethyl bromide (approx. 5 mol%) to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction has initiated (observed by bubbling and a slight exotherm), begin the dropwise addition of the this compound solution from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

-

Cool the reaction mixture to room temperature. The resulting dark grey to brown solution is the Grignard reagent, presumed to be allenylmagnesium chloride.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes. Note that these are predicted values based on general Grignard chemistry and may require optimization.

| Parameter | Value |

| Molar Ratio (this compound : Mg) | 1 : 1.2 |

| Solvent | Anhydrous THF |

| Initiator | Ethyl bromide (~5 mol%) |

| Reaction Temperature | Reflux (~66 °C in THF) |

| Reaction Time | 2-3 hours |

| Expected Yield | 60-80% (based on titration) |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for Grignard reagent formation.

Potential Side Reactions and Troubleshooting

-

Wurtz Coupling: Dimerization of the starting material or the Grignard reagent can occur, especially at higher concentrations. Slow addition of the halide and maintaining a dilute solution can minimize this side reaction.[2]

-

Reaction Failure to Initiate: This is a common issue in Grignard reactions. Ensure all glassware and reagents are scrupulously dry. If initiation is still problematic, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.[3]

-

Formation of Magnesium Halide Sludge: A grey or white precipitate of magnesium salts is normal. However, excessive sludge may indicate the presence of water.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of a Grignard reagent from this compound, which is anticipated to exist as allenylmagnesium chloride. This versatile intermediate holds significant potential for the synthesis of complex organic molecules. Researchers are encouraged to optimize the reaction conditions for their specific applications and to characterize the resulting Grignard solution by titration before use. Careful attention to anhydrous conditions and initiation procedures is critical for the success of this reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,3-Dichloro-1-butene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for nucleophilic substitution reactions involving 3,3-dichloro-1-butene and its derivatives. This class of compounds serves as a versatile building block in organic synthesis, allowing for the introduction of various functional groups, which is of significant interest in the development of novel therapeutic agents and functional materials.

Introduction

This compound is a geminal dichloroalkene that possesses a reactive allylic system. The presence of two chlorine atoms on the same carbon atom (C3) and a terminal double bond makes it susceptible to nucleophilic attack. These reactions can proceed through different mechanisms, including direct substitution (SN) or substitution with allylic rearrangement (SN'). The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. Understanding and controlling these factors are crucial for the targeted synthesis of functionalized butene derivatives.

Reaction Mechanisms

The nucleophilic substitution on this compound can proceed via two primary pathways, often competing with each other.

-

Direct Nucleophilic Substitution (S

N): The nucleophile directly attacks the carbon atom bearing the two chlorine atoms (C3), leading to the displacement of one or both chlorine atoms. -

Nucleophilic Substitution with Allylic Rearrangement (S

N'): The nucleophile attacks the terminal carbon of the double bond (C1), inducing a shift of the double bond and displacement of a chlorine atom from C3.

The prevailing mechanism is dependent on the reaction conditions and the nucleophile employed. Strong, soft nucleophiles and the use of catalysts that favor the formation of a π-allyl complex (e.g., palladium) can promote the SN' pathway.

Experimental Protocols

The following protocols are based on established methodologies for analogous allylic systems and provide a starting point for the exploration of nucleophilic substitution reactions on this compound derivatives. Researchers should note that optimization of these conditions for specific substrates may be necessary.

Protocol 1: Substitution with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the synthesis of 3-chloro-3-methoxy-1-butene, a potential intermediate for further functionalization. The reaction of 3-chloro-1-butene with sodium ethoxide suggests that alkoxides can act as effective nucleophiles.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol under an inert atmosphere, add sodium methoxide (1.1 eq) portionwise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield a mixture of the direct substitution product (3-chloro-3-methoxy-1-butene) and the allylic rearrangement product (1-methoxy-3-chloro-2-butene). The ratio of these products will depend on the specific reaction conditions.

Protocol 2: Substitution with Amines (e.g., Aniline)

This protocol outlines a method for the synthesis of N-(3-chloro-1-buten-3-yl)aniline, a precursor for various nitrogen-containing heterocyclic compounds. The reaction of a related trichlorobutenone with amines indicates the feasibility of this transformation.

Materials:

-

This compound

-

Aniline

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve this compound (1.0 eq) and aniline (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the non-nucleophilic base (1.5 eq) to the mixture at room temperature.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Protocol 3: Substitution with Azide (e.g., Sodium Azide)

This protocol describes the synthesis of 3-azido-3-chloro-1-butene. Allylic azides are valuable intermediates for the synthesis of amines, triazoles, and other nitrogen-containing compounds.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Solvent system (e.g., dichloromethane/water or acetonitrile/water)

Procedure:

-

Prepare a biphasic mixture of this compound (1.0 eq) in the organic solvent and sodium azide (1.5 eq) in water.

-

Add the phase-transfer catalyst (0.1 eq) to the vigorously stirred mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure at low temperature due to the potential instability of the azide product.

-

The crude product may be used directly in the next step or purified by careful column chromatography.

Protocol 4: Substitution with Cyanide (e.g., Potassium Cyanide)

This protocol details the synthesis of 3-chloro-1-buten-3-carbonitrile. The introduction of a nitrile group opens up possibilities for conversion into carboxylic acids, amines, and amides. The reaction is typically performed in an ethanolic solution to avoid the formation of hydroxide ions from the reaction of KCN with water, which could lead to side products.[1]

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ethanol

-

Reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide (1.2 eq) in ethanol.

-

Add this compound (1.0 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Remove the ethanol under reduced pressure.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the crude nitrile, which can be purified by distillation or chromatography.

Data Presentation

| Nucleophile | Reagents | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference (Analogous Reaction) |

| Alkoxide | Sodium Methoxide | Methanol | 0 - RT | 3-Chloro-3-methoxy-1-butene & 1-Methoxy-3-chloro-2-butene | Not Reported | Reaction of 3-chloro-1-butene with NaOEt |

| Amine | Aniline, Triethylamine | Acetonitrile | 50 - 80 | N-(3-chloro-1-buten-3-yl)aniline | Not Reported | Reaction of trichlorobutenone with amines |

| Azide | Sodium Azide, TBAB | Dichloromethane/Water | RT | 3-Azido-3-chloro-1-butene | Not Reported | General synthesis of allylic azides |

| Cyanide | Potassium Cyanide | Ethanol | Reflux | 3-Chloro-1-buten-3-carbonitrile | Not Reported | Reaction of haloalkanes with KCN[1] |

Note: The yields are not reported as these are proposed protocols based on analogous reactions. Experimental determination is required.

Visualizations

Reaction Pathway Diagram

Caption: Possible nucleophilic substitution pathways for this compound.

Experimental Workflow for a Typical Nucleophilic Substitution

Caption: Generalized workflow for nucleophilic substitution reactions.

Logical Relationship of Reaction Parameters

Caption: Interplay of parameters influencing the reaction outcome.

References

Safe handling, storage, and disposal protocols for 3,3-Dichloro-1-butene

Disclaimer: The following information pertains to 3,4-Dichloro-1-butene due to the limited availability of specific safety and handling data for its isomer, 3,3-Dichloro-1-butene. While the general protocols for handling a chlorinated alkene are likely similar, the toxicological and reactivity profiles of isomers can vary significantly. Therefore, these protocols should be adapted with extreme caution, and a comprehensive risk assessment should be conducted before handling this compound.

Introduction

3,4-Dichloro-1-butene is a colorless liquid that is classified as a flammable, corrosive, and toxic substance.[1][2][3] It is harmful if swallowed or inhaled and causes severe skin and eye burns.[2][3] Due to its hazardous nature, strict adherence to safety protocols is imperative during its handling, storage, and disposal. These application notes provide detailed procedures for researchers, scientists, and drug development professionals to ensure the safe utilization of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative safety and physical property data for 3,4-Dichloro-1-butene.

| Property | Value | Reference |

| Molecular Formula | C4H6Cl2 | [1][4] |

| Molecular Weight | 125.00 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 123 °C @ 760 mmHg | [1][4] |

| Melting Point | -61 °C | [1][4] |

| Flash Point | 28 °C | [1] |

| Specific Gravity | 1.150 g/cm³ | [1][4] |

| Vapor Density | 4.31 | [1][4] |

| Vapor Pressure | 17.0 mm Hg @ 25 °C | [1] |

Experimental Protocols

Safe Handling Protocol

3.1.1. Engineering Controls:

-

Work with 3,4-Dichloro-1-butene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the work area.[1][4]

-

Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[4]

3.1.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield (minimum 8-inch).[2]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Neoprene, Nitrile rubber) and a lab coat.[5] For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

3.1.3. Handling Procedures:

-

Ground and bond containers when transferring the material to prevent static discharge.[4]

-

Use only non-sparking tools.[4]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.[2]

-

Wash hands thoroughly after handling.[4]

-

Keep away from heat, sparks, and open flames.

Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4]

-

Store in a refrigerator designated for flammable materials.[1][4]

-

Incompatible materials to avoid include strong oxidizing agents and strong bases.[2][4]

Spill Cleanup Protocol

3.3.1. Small Spills (inside a fume hood):

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.

-

Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[4]

-

Clean the spill area with soap and water.

3.3.2. Large Spills:

-

Evacuate the area immediately.

-

Remove all sources of ignition.[4]

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using absorbent materials. Do not allow the spill to enter drains or waterways.[2]

-

Collect the absorbed material into a sealed container for disposal.

Disposal Protocol

-

3,4-Dichloro-1-butene and any contaminated materials are considered hazardous waste.

-